molecular formula C13H7F4NO2 B6393681 MFCD18318384 CAS No. 1261901-69-2

MFCD18318384

Cat. No.: B6393681
CAS No.: 1261901-69-2
M. Wt: 285.19 g/mol
InChI Key: XVAJHNVWUMWVLK-UHFFFAOYSA-N
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Description

The compound identified as “MFCD18318384” is known as 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid. This compound is a fluorinated derivative of nicotinic acid, which is a form of vitamin B3. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-Fluoro-3-trifluoromethylbenzene.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Coupling Reaction: The amine group is coupled with a nicotinic acid derivative under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 5-(2-Fluoro-3-methylphenyl)nicotinic acid
  • 5-(2-Fluoro-3-chlorophenyl)nicotinic acid
  • 5-(2-Fluoro-3-bromophenyl)nicotinic acid

Comparison:

Properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-11-9(2-1-3-10(11)13(15,16)17)7-4-8(12(19)20)6-18-5-7/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAJHNVWUMWVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688256
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-69-2
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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